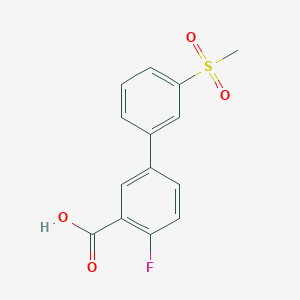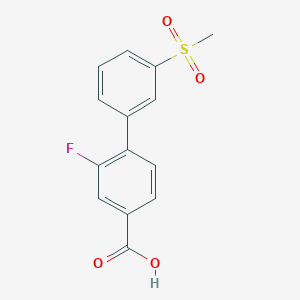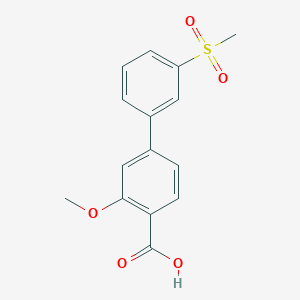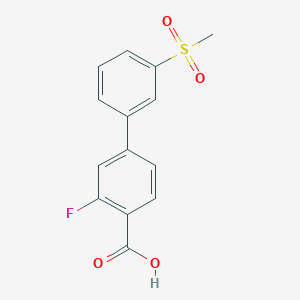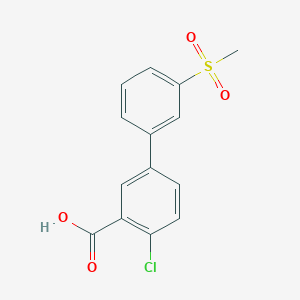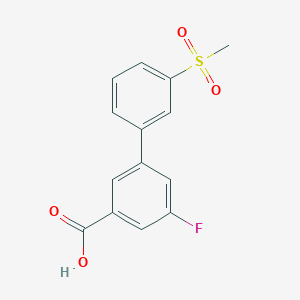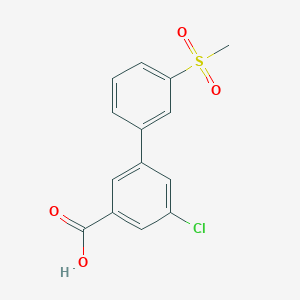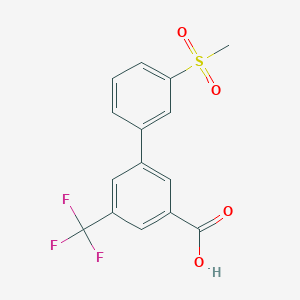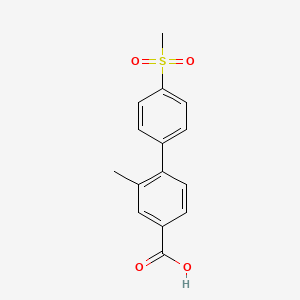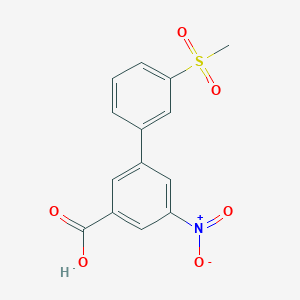
5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95%
Overview
Description
5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid (MMPB) is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 135-137 °C. MMPB is a common reagent used in organic synthesis, and has been studied for its potential to act as a corrosion inhibitor, antioxidant, and antifungal agent. In addition, it has been used in the synthesis of various pharmaceuticals and other organic compounds. In
Scientific Research Applications
5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% has been studied for its potential to act as a corrosion inhibitor, antioxidant, and antifungal agent. In addition, it has been used in the synthesis of various pharmaceuticals and other organic compounds. 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% has been used as a corrosion inhibitor in a variety of metal alloys, including aluminum, copper, and steel. It has also been used to protect against the corrosion of concrete structures. In addition, 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% has been studied for its potential to act as an antioxidant, reducing the formation of free radicals. Finally, 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% has been studied for its potential to act as an antifungal agent, inhibiting the growth of a variety of fungi.
Mechanism of Action
The exact mechanism of action of 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% acts by complexing with metal ions, forming a protective layer on the metal surface. This layer prevents the metal from reacting with oxygen and other corrosive agents. In addition, 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% is believed to act as an antioxidant by scavenging free radicals, reducing their formation and preventing oxidative damage. Finally, 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% is believed to act as an antifungal agent by binding to fungal cell walls, preventing the growth and spread of fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% have not been extensively studied. However, it is believed that 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% is not toxic to humans or animals. In addition, 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% is not believed to have any carcinogenic or mutagenic properties. As a result, it is considered to be safe for use in scientific research applications.
Advantages and Limitations for Lab Experiments
5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% has several advantages for use in lab experiments. First, it is a relatively inexpensive reagent and can be easily synthesized. Second, it is a relatively stable compound and can be stored for long periods of time. Finally, it is non-toxic and can be safely handled in the laboratory.
However, there are some limitations to using 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% in lab experiments. First, it is a relatively weak reagent and may not be suitable for use in some applications. Second, it is not soluble in water and must be used in an organic solvent. Finally, it is not very reactive and may not be suitable for use in some reactions.
Future Directions
There are several potential future directions for the use of 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95%. First, it may be possible to use 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% as a corrosion inhibitor in a wider range of metal alloys. Second, it may be possible to use 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% as an antioxidant in a wider range of applications. Third, it may be possible to use 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% as an antifungal agent in a wider range of applications. Fourth, it may be possible to use 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% to synthesize a wider range of pharmaceuticals and other organic compounds. Finally, it may be possible to use 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% to develop new and improved methods for organic synthesis.
Synthesis Methods
5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% can be synthesized by a variety of methods. One method involves the reaction of 4-methylsulfonylphenol and 5-bromomethylbenzoic acid in the presence of a base, such as sodium hydroxide. This reaction produces the desired product, 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95%, as well as a byproduct, sodium bromide. Another method involves the reaction of 4-methylsulfonylphenol and 5-methylbenzoic acid in the presence of a base, such as potassium carbonate. This reaction produces 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% as well as a byproduct, potassium bromide.
properties
IUPAC Name |
5-methyl-2-(4-methylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S/c1-10-3-8-13(14(9-10)15(16)17)11-4-6-12(7-5-11)20(2,18)19/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGODHVECDHTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691642 | |
| Record name | 4'-(Methanesulfonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid | |
CAS RN |
1261907-26-9 | |
| Record name | 4'-(Methanesulfonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



